molecular formula C10H11NO B1278913 4-(3-Hydroxypropyl)benzonitrile CAS No. 83101-12-6

4-(3-Hydroxypropyl)benzonitrile

Cat. No. B1278913
Key on ui cas rn: 83101-12-6
M. Wt: 161.2 g/mol
InChI Key: DLSYBKFKTWXZMU-UHFFFAOYSA-N
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Patent
US04990505

Procedure details

A mixture of 4-bromobenzenepropanol (9.0 g), cuprous cyanide (4.5 g), cuprous iodide (20 mg), and N-methyl-2-pyrrolidone (20 ml) was heated at 180°-190° for 4 h and poured into a solution of ferric chloride hexahydrate (4.5 g) in hydrochloric acid (2 M; 30 ml). The mixture was heated at 70°-80° for 15 min and extracted with EA (3×100 ml). The extract was washed with hydrochloric acid (2 M; 50 ml), water (50 ml), and aqueous sodium hydroxide (2 M; 50 ml), dried and evaporated. The residue was purified by [C] eluting with cyclohexane-ER (1:1) to give the title compound (3.5 g). T.l.c. (cyclohexane-ER 1:1) Rf 0.15
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.[CH3:12][N:13]1CCCC1=O>Cl>[OH:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]#[N:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCO
Name
cuprous cyanide
Quantity
4.5 g
Type
reactant
Smiles
Name
cuprous iodide
Quantity
20 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
ferric chloride hexahydrate
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 180°-190° for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 70°-80° for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×100 ml)
WASH
Type
WASH
Details
The extract was washed with hydrochloric acid (2 M; 50 ml), water (50 ml), and aqueous sodium hydroxide (2 M; 50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by [C]
WASH
Type
WASH
Details
eluting with cyclohexane-ER (1:1)

Outcomes

Product
Name
Type
product
Smiles
OCCCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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